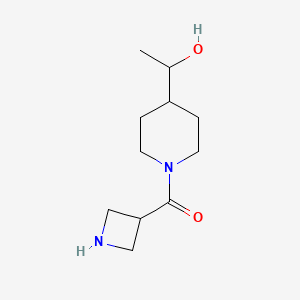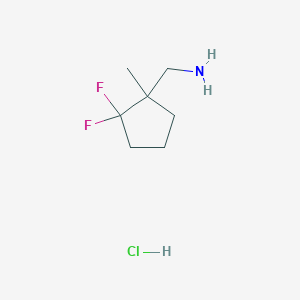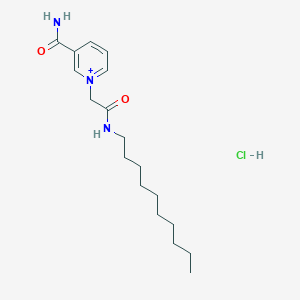
2-Chlor-4-(4-(Trifluormethyl)piperidin-1-yl)pyridin
Übersicht
Beschreibung
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
TFMP-Derivate wurden auf ihr Potenzial als Wirkstoffmoleküle untersucht. Die Einarbeitung der Trifluormethylgruppe verstärkt die pharmakologischen Aktivitäten, was sie zu vielversprechenden Kandidaten für verschiedene Krankheiten und Störungen macht . So enthält beispielsweise Sorafenib, ein von der FDA zugelassenes Medikament zur Behandlung von fortgeschrittenem Leberzellkarzinom (primärem Leberkrebs), den TFMP-Teil in seiner Struktur .
Antikrebsmittel
Piperidinderivate, einschließlich TFMP, haben eine Antikrebsaktivität gezeigt. Forscher haben ihre Verwendung bei der Hemmung von Tumorwachstum und Metastasierung untersucht . Weitere Studien sind im Gange, um ihr Potenzial in der Krebstherapie zu nutzen.
Antiviren- und Antimalaria-Anwendungen
Die einzigartigen physikalisch-chemischen Eigenschaften von Fluoratomen, kombiniert mit dem Pyridinanteil in TFMP, deuten auf ein Potenzial für antivirale und antimalarielle Anwendungen hin. Diese Verbindungen können die Virusreplikation oder das Überleben von Parasiten beeinträchtigen .
Analgetische Eigenschaften
TFMP-Derivate wurden synthetisiert und auf ihr in-vivo-analgetisches Potenzial hin bewertet. Forscher streben danach, das Wissen über Piperidin-substituierte Verbindungen in der Medikamentenentwicklung zu erweitern . Ihre analgetischen Wirkungen könnten zu Strategien zur Schmerzbehandlung beitragen.
Organokatalyse und Synthese
Die Trifluormethylgruppe spielt eine entscheidende Rolle in der Organokatalyse und der synthetischen Chemie. Forscher haben Chinolin-Organokatalysatoren und Trifluoressigsäure verwendet, um enantiomerenangereicherte geschützte Piperidine zu synthetisieren, die in verschiedenen Bereichen Anwendung finden .
Pflanzenschutzmittel und Katalyse
Fluorhaltige Verbindungen, einschließlich TFMP, haben Anwendungen über die Medizin hinaus. Sie werden in Pflanzenschutzmitteln und Katalysatoren eingesetzt, da sie eine einzigartige Reaktivität und Stabilität aufweisen .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of various chemical structures , suggesting that its targets could be diverse depending on the specific application.
Mode of Action
It’s known that this compound can be synthesized from 2-chloro-4-iodopyridine , indicating that it may interact with its targets through a substitution reaction.
Result of Action
It’s known that this compound can be used in the synthesis of various chemical structures , suggesting that its effects could be diverse depending on the specific application.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with opioid receptors, suggesting a potential role in pain modulation . This interaction can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used in the synthesis of various compounds that may inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, affecting various biochemical processes.
Eigenschaften
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHWZHJGDOHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


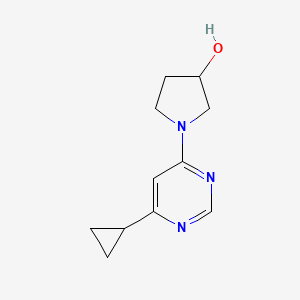
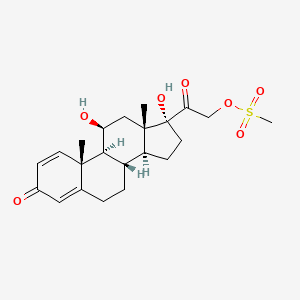
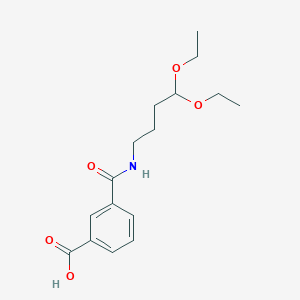
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)


![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
